Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate
Overview
Description
Ethyl 4’-formyl-[1,1’-biphenyl]-3-carboxylate is an organic compound with the molecular formula C16H14O3 It is a derivative of biphenyl, featuring both a formyl group and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4’-formyl-[1,1’-biphenyl]-3-carboxylate typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core. A boronic acid derivative of one phenyl ring is coupled with a halogenated derivative of the other phenyl ring in the presence of a palladium catalyst and a base.
Esterification: The carboxylic acid group on the biphenyl compound is esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of Ethyl 4’-formyl-[1,1’-biphenyl]-3-carboxylate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: 4’-carboxy-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4’-hydroxymethyl-[1,1’-biphenyl]-3-carboxylate.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4’-formyl-[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl 4’-formyl-[1,1’-biphenyl]-3-carboxylate depends on its application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, altering their activity. In drug development, it may interact with molecular targets such as receptors or enzymes, modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4’-formyl-[1,1’-biphenyl]-4-carboxylate: Similar structure but with the formyl group at a different position.
4’-formyl-[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
4’-hydroxymethyl-[1,1’-biphenyl]-3-carboxylate: Similar structure but with a hydroxyl group instead of a formyl group.
Uniqueness
Ethyl 4’-formyl-[1,1’-biphenyl]-3-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthetic applications and research studies.
Biological Activity
Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate, also known as 4’-Formyl-biphenyl-4-carboxylic acid ethyl ester, is an organic compound that has garnered attention in various fields of research due to its unique structural properties and biological activities. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on diverse sources.
Chemical Structure and Synthesis
This compound consists of a biphenyl core with a formyl group at the 4’ position and an ethyl ester group at the 4 position. The synthesis typically involves:
- Formylation of Biphenyl : This is achieved through the Vilsmeier-Haack reaction using N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group.
- Esterification : The formylated biphenyl undergoes esterification with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.
Enzyme Interaction
This compound is employed in biochemical assays to investigate enzyme activity and substrate specificity. It acts as a probe for studying enzyme-catalyzed reactions, which can provide insights into metabolic pathways and enzyme kinetics.
Anticancer Properties
Recent studies have explored the compound's potential anticancer activities. For instance, it has shown significant cytotoxic effects against various cancer cell lines, including human lung cancer cells (A549). The mechanism of action appears to involve the inhibition of key cellular pathways that promote cancer cell proliferation .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays suggest that it may inhibit inflammatory mediators, making it a candidate for further development as an anti-inflammatory agent .
Comparative Biological Activity
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4’-Formyl-biphenyl-4-carboxylic acid | Lacks ethyl ester group | Moderate anticancer activity |
4’-Amino-biphenyl-4-carboxylic acid | Contains amino group | Exhibits antibacterial properties |
4’-Hydroxymethyl-biphenyl-4-carboxylic acid | Hydroxymethyl group present | Potential neuroprotective effects |
The unique combination of the formyl and ethyl ester groups in this compound contributes to its distinct reactivity and biological profile compared to other biphenyl derivatives.
Study on Anticancer Activity
In a study published in ACS Omega, researchers synthesized various derivatives of biphenyl compounds and tested their cytotoxicity against A549 cells. This compound exhibited a dose-dependent response with an IC50 value indicating significant anticancer potential when compared to standard chemotherapeutics .
Study on Anti-inflammatory Properties
Another study evaluated the anti-inflammatory effects of this compound through in vitro assays measuring the production of pro-inflammatory cytokines. Results indicated that this compound significantly reduced cytokine levels, suggesting its potential as a therapeutic agent in inflammatory diseases .
Properties
IUPAC Name |
ethyl 3-(4-formylphenyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-2-19-16(18)15-5-3-4-14(10-15)13-8-6-12(11-17)7-9-13/h3-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDYFVYPQHZDDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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